3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid
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Overview
Description
3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid is an organic compound with a complex structure, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent functional group modifications. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) . Chlorination can be performed using chlorine gas (Cl2) or other chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH3) in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobenzoic acid: Similar structure but lacks the methylpropanoic acid moiety.
(3-Bromo-4-chlorophenyl)boronic acid: Contains a boronic acid group instead of the methylpropanoic acid group.
Uniqueness
3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid is unique due to the combination of bromine, chlorine, and the methylpropanoic acid group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H10BrClO2 |
---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
3-(3-bromo-4-chlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrClO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChI Key |
OYXOSRBJCNMTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Br)C(=O)O |
Origin of Product |
United States |
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